Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride

GPCR spiroindoline orthogonal protection

Problem: Spiro[indoline-3,4'-piperidine] building blocks often require deprotection before piperidine diversification, adding steps and yield loss. Solution: The 1-Cbz hydrochloride isomer provides pre-activated piperidine HCl for direct acylation, alkylation, or sulfonylation. • Eliminates one deprotection step vs. 1′-Cbz isomer • Consistent solid dispensing for 96-well parallel synthesis • Orthogonal Cbz compatible with Boc/O-benzyl-D-Ser coupling Enables rapid SAR exploration of GPCR targets (GHSR, NPY Y5, MC-4).

Molecular Formula C20H23ClN2O2
Molecular Weight 358.9 g/mol
CAS No. 159635-46-8
Cat. No. B112010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride
CAS159635-46-8
Molecular FormulaC20H23ClN2O2
Molecular Weight358.9 g/mol
Structural Identifiers
SMILESC1CNCCC12CN(C3=CC=CC=C23)C(=O)OCC4=CC=CC=C4.Cl
InChIInChI=1S/C20H22N2O2.ClH/c23-19(24-14-16-6-2-1-3-7-16)22-15-20(10-12-21-13-11-20)17-8-4-5-9-18(17)22;/h1-9,21H,10-15H2;1H
InChIKeyRYRYYTKTCIUNOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl Spiro[indoline-3,4'-piperidine]-1-carboxylate Hydrochloride (CAS 159635-46-8): Procurement-Grade Spirocyclic Building Block for Orthogonal GPCR-Targeted Synthesis


Benzyl spiro[indoline-3,4′-piperidine]-1-carboxylate hydrochloride (CAS 159635-46-8) is a Cbz-protected spirocyclic amine building block featuring a privileged indoline-3,4′-piperidine scaffold [1]. The compound exists as a stable hydrochloride salt, with the benzyloxycarbonyl (Cbz) group installed exclusively on the indoline nitrogen (position 1), leaving the piperidine nitrogen available as the free amine hydrochloride for immediate downstream diversification [2]. This scaffold is recognized as a core structural motif in multiple GPCR-targeted therapeutics, including the growth hormone secretagogue MK-677 and various NPY Y5 receptor antagonists [3].

Why Generic Substitution of CAS 159635-46-8 Fails: Regioisomeric Protection and Salt-Form Differentiation in Spiroindoline-Piperidine Building Blocks


Structurally similar spiro[indoline-3,4'-piperidine] building blocks are not interchangeable because the location of the Cbz protecting group—indoline N-1 versus piperidine N-1′—dictates the entire synthetic sequence downstream [1]. The 1-Cbz hydrochloride isomer (CAS 159635-46-8) presents the piperidine nitrogen as a pre-activated hydrochloride salt ready for immediate acylation, alkylation, or sulfonylation without a preliminary deprotection step. In contrast, the 1′-Cbz isomer (CAS 167484-18-6, free base) requires hydrogenolytic Cbz removal before the piperidine ring can be functionalized, adding at minimum one synthetic operation [2]. Substituting a Boc-protected analog (e.g., CAS 676607-31-1) forces the user into acid-labile deprotection conditions that are incompatible with many downstream substrates. These differences in protecting group position and salt form directly impact step count, overall yield, and reaction compatibility, making generic substitution a source of synthetic failure in multi-step medicinal chemistry campaigns.

Quantitative Differentiation Evidence for Benzyl Spiro[indoline-3,4'-piperidine]-1-carboxylate Hydrochloride (CAS 159635-46-8) vs. Closest Analogs


Regioisomeric Protection: 1-Cbz Hydrochloride Eliminates One Deprotection Step Required by the 1′-Cbz Isomer

The 1-Cbz hydrochloride isomer (CAS 159635-46-8) has the indoline nitrogen protected with Cbz while the piperidine nitrogen is presented as the free amine hydrochloride. This enables direct functionalization of the piperidine nitrogen without prior deprotection. In contrast, the 1′-Cbz isomer (CAS 167484-18-6, free base) requires removal of the Cbz group from the piperidine nitrogen—typically by catalytic hydrogenolysis—before the piperidine ring can be derivatized, adding one additional synthetic step [1]. The 1-Cbz hydrochloride therefore provides a minimum one-step advantage in linear sequences targeting piperidine N-functionalized spiroindoline analogs.

GPCR spiroindoline orthogonal protection

Salt Form Differentiation: Hydrochloride Salt vs. Free Base Handling and Storage Stability

The target compound is supplied as a crystalline hydrochloride salt with a molecular weight of 358.9 g/mol, whereas the 1′-Cbz positional isomer (CAS 167484-18-6) is the free base (MW 322.4 g/mol). Hydrochloride salt forms generally exhibit higher melting points and reduced hygroscopicity compared to free bases, contributing to improved long-term storage stability and more accurate gravimetric dispensing. Commercial specifications for the target compound typically list purity of 96–98% with a recommended storage condition of 2–8°C , while the 1′-Cbz free base is specified at >98.0% (GC) with room-temperature storage , suggesting the hydrochloride salt form provides handling advantages despite marginally different commercial purity specifications.

building block salt selection physicochemical properties

Orthogonal Deprotection Compatibility: Cbz (Hydrogenolysis) vs. Boc (Acidolysis) in Multi-Functional Substrate Synthesis

The Cbz protecting group on the target compound can be removed under neutral hydrogenolysis conditions (H₂, Pd/C), which is orthogonal to acid-labile protecting groups commonly employed on the piperidine nitrogen or other parts of the molecule. In the synthesis of 1-tert-butoxycarbonyl-5-fluoro-spiro(indoline-3,4′-piperidine) hydrochloride, Maligres-type Cbz intermediates were first Boc-protected at the 1-N position, then the 1′-N Cbz group was removed by 10% Pd/C hydrogenolysis to yield the desired pharmaceutical intermediate [1]. If a Boc group were installed at position 1 instead (e.g., CAS 676607-31-1), deprotection would require acidic conditions (TFA or HCl/dioxane) that could cleave other acid-sensitive functionalities. The Cbz/HCl combination in CAS 159635-46-8 thus enables a broader scope of compatible downstream chemistries.

protecting group strategy Cbz Boc hydrogenolysis

Comparative Protection Efficiency: Cbz vs. Boc Installation Yields on the Spiroindoline-Piperidine Scaffold

Xie et al. (2004) reported that selective protection of the 1′-N position of 1′-H-spiro(indoline-3,4′-piperidine) with Boc or Cbz proceeded with yields of 90% and 85%, respectively, in a five-step sequence with >50% overall yield [1]. While the target compound is protected at the 1-position rather than the 1′-position, these data establish that Cbz protection on the spiroindoline scaffold is only marginally less efficient than Boc protection (5% yield difference). However, the Cbz group's orthogonal hydrogenolytic removal and its compatibility with the hydrochloride salt form often outweigh this minor yield differential in practice. In the alternative Fischer indole route reported by Maligres, the 1′-Cbz analog was obtained with an 80% overall yield, but this figure was based on quantitative HPLC analysis only, not isolated yield [2], suggesting that isolated yields for Cbz-protected spiroindoline intermediates may vary substantially depending on the synthetic route.

protection yield Cbz Boc spiroindoline

Privileged Scaffold Validation: Spiroindoline-Piperidine as a Core Motif in Orally Active Clinical Candidates

The spiro(indoline-3,4′-piperidine) scaffold is a validated privileged structure for GPCR ligand development. MK-677 (ibutamoren), an orally active growth hormone secretagogue, was synthesized via a Fischer indole/reduction strategy in 48% overall yield from isonipecotic acid, with the spiroindoline nucleus serving as the central pharmacophoric element [1]. Separately, a series of spiroindoline-3,4′-piperidine NPY Y5 receptor antagonists demonstrated oral bioavailability and brain penetration in rats, with compound 6e inhibiting bPP-induced food intake at a minimum effective dose of 10 mg/kg [2]. The 1-Cbz hydrochloride building block (CAS 159635-46-8) provides the same scaffold in a differentially protected form suitable for two-point diversity parallel synthesis, as explicitly noted by Xie et al. for the analogous 1′-Cbz and 1′-Boc intermediates [3]. This scaffold validation across multiple therapeutic programs supports the procurement of this building block for GPCR-focused medicinal chemistry.

GPCR growth hormone secretagogue NPY Y5 antagonist MK-677

Application Scenarios Where CAS 159635-46-8 Provides Verifiable Selection Advantages


Parallel Synthesis of Piperidine N-Functionalized GPCR Ligand Libraries

In medicinal chemistry programs targeting GPCRs such as GHSR, NPY Y5, or MC-4 receptors, the 1-Cbz hydrochloride building block enables direct diversification of the piperidine nitrogen via acylation, sulfonylation, or reductive amination without prior deprotection. This one-step advantage over the 1′-Cbz isomer reduces cycle time per library plate and minimizes cumulative yield losses in 96-well parallel formats [1]. The hydrochloride salt ensures consistent dispensing from solid stocks into organic solvent systems.

Route-Scouting for Spiroindoline-Based Growth Hormone Secretagogues

For process chemists optimizing MK-677 analogs or related ghrelin mimetics, the 1-Cbz hydrochloride offers an orthogonal protection strategy that complements the Boc-O-benzyl-D-serine coupling partner used in the optimized MK-677 synthesis [2]. The Cbz group can be removed by neutral hydrogenolysis after coupling, avoiding the acidic conditions that might epimerize serine-derived intermediates.

Multi-Kilogram Scale-Up Where Free-Base Oil Handling Is Problematic

The crystalline hydrochloride salt form of CAS 159635-46-8 provides superior physical handling characteristics compared to the free-base 1′-Cbz isomer (mp 125°C). Crystalline solids are preferred for large-scale weigh-outs, and the reduced hygroscopicity of hydrochloride salts minimizes water uptake that can compromise moisture-sensitive downstream reactions [3].

Synthesis of NPY Y5 Antagonists Requiring Differential Piperidine Derivatization

The NPY Y5 antagonist program demonstrated that spiroindoline-3,4′-piperidine derivatives with specific N-substituents on the piperidine ring achieve oral bioavailability and brain penetration (MED 10 mg/kg for 6e) [4]. The 1-Cbz hydrochloride enables the installation of diverse piperidine N-substituents early in the synthetic sequence, facilitating rapid SAR exploration of this critical vector.

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